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molecular formula C11H10FN3 B8444164 2,3-Diamino-5-(4-fluoro-phenyl)-pyridine

2,3-Diamino-5-(4-fluoro-phenyl)-pyridine

Cat. No. B8444164
M. Wt: 203.22 g/mol
InChI Key: KIPCAOQBLILOOA-UHFFFAOYSA-N
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Patent
US07781453B2

Procedure details

A solution of 2.59 g of 2-amino-5-(4-fluorophenyl)-3-nitro-pyridine (compound G1) in 36 ml ethanol is treated with 12.9 g of SnCl2.2H2O at 90° C. for 24 h under a nitrogen atmosphere. Thereafter, the solution is concentrated to dryness. The residue is dissolved in 600 ml H2O and adjusted to pH 8 using a 1.0 M solution of aqueous sodium hydroxide. Subsequently, the aqueous layer is extracted six times each with 50 ml of ethyl acetate. The combined organic phases are extracted once with 100 ml of brine, dried using magnesium sulfate, filtered with suction, and evaporated to dryness to yield 2.12 g of the pure title compound of m.p. 261° C. MS: 204.3 (MH+). TLC: Rf=0.50 (dichloromethane/methanol 5:1).
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=2)=[CH:4][N:3]=1.O.O.Cl[Sn]Cl>C(O)C>[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][C:5]([C:11]2[CH:12]=[CH:13][C:14]([F:17])=[CH:15][CH:16]=2)=[CH:4][N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.59 g
Type
reactant
Smiles
NC1=NC=C(C=C1[N+](=O)[O-])C1=CC=C(C=C1)F
Name
Quantity
12.9 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
36 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Thereafter, the solution is concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 600 ml H2O
EXTRACTION
Type
EXTRACTION
Details
Subsequently, the aqueous layer is extracted six times each with 50 ml of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined organic phases are extracted once with 100 ml of brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered with suction
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C=C1N)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.12 g
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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